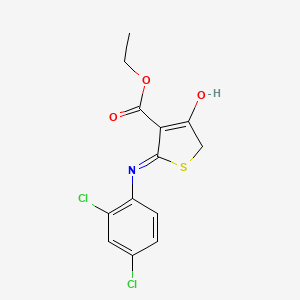

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H11Cl2NO3S |

|---|---|

Molekulargewicht |

332.2 g/mol |

IUPAC-Name |

ethyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-2-19-13(18)11-10(17)6-20-12(11)16-9-4-3-7(14)5-8(9)15/h3-5,17H,2,6H2,1H3 |

InChI-Schlüssel |

NBSMXPUVAZHUJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |

Kanonische SMILES |

CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl chloroacetate in the presence of a suitable base. The resulting compound is characterized by its thiophene ring structure and carboxylate group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate exhibit notable anticancer properties. For instance:

- Cell Proliferation Inhibition : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (related compound) was shown to significantly inhibit the proliferation of HL-60 leukemia cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM. This effect was associated with apoptosis induction through caspase activation and changes in mitochondrial membrane potential .

- Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside increased intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Activity

Compounds containing the thiophene moiety have also been studied for their antimicrobial properties:

- Broad-Spectrum Activity : Similar derivatives have exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.03 to 0.5 μg/mL .

Case Studies

- Study on HL-60 Cells : A detailed analysis revealed that treatment with ethyl 2-anilino derivatives resulted in significant apoptotic effects in HL-60 cells. The study measured cell viability using MTT assays and assessed apoptotic markers through western blotting techniques .

- Antifungal Evaluation : In another study focusing on related compounds, derivatives were tested against fungal strains, showing promising results that warrant further investigation into their potential therapeutic applications .

Data Summary

| Compound Name | Biological Activity | IC50/Effect | Mechanism |

|---|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Anticancer | 23.5 µM | Apoptosis via caspase activation |

| Related Thiophene Derivatives | Antifungal | MIC: 0.03 - 0.5 μg/mL | Broad-spectrum activity against fungi |

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

Replacing the dihydrothiophene ring with other heterocycles significantly alters molecular geometry and properties:

- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: The dihydrothiophene ring is planar, and the morpholino substituent forms a near-orthogonal dihedral angle (87.2°) with the ring, influencing crystallinity and solubility .

Key Insight : The dihydrothiophene core’s partial saturation may increase conformational flexibility compared to fully aromatic systems like thiazole, affecting binding to biological targets.

Melting Points and Solubility

- Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a melting point of 163–166°C, classified as an irritant .

Comparative Data Table

Vorbereitungsmethoden

Reaction with Thioglycolic Acid Esters

A foundational method involves reacting ethyl α-chloroacetoacetate with methyl thioglycolate under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation and cyclization, yielding ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate intermediates.

Key parameters :

Alternative Sulfur Sources

Phosphorus pentasulfide (PS) or thiourea can substitute thioglycolic acid esters, though yields drop to 40–50% due to competing side reactions.

One-Pot Synthesis Strategies

Recent advances enable tandem cyclocondensation-amination in a single reactor, reducing purification steps.

Sequential Addition Protocol

-

Cyclocondensation : Ethyl α-chloroacetoacetate and methyl thioglycolate in THF/NaH.

-

In-situ amination : Direct addition of 2,4-dichloroaniline and PTSA after cyclization.

Advantages :

Critical Analysis of Methodologies

Yield Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-catalyzed amination | Glacial acetic acid, 8h, 80°C | 72 | 98 |

| Base-mediated | Ethanol/piperidine, 4h, reflux | 64 | 95 |

| One-pot synthesis | THF/NaH, sequential addition | 62 | 97 |

Side Reactions and Mitigation

-

Over-alkylation : Occurs with excess aniline; controlled stoichiometry (1:1.2) minimizes this.

-

Oxidation : The dihydrothiophene ring may oxidize to thiophene; inert atmosphere (N) is critical.

Advanced Functionalization and Derivatives

The carboxylate group at C-3 permits further derivatization:

-

Ester hydrolysis : 2M NaOH in methanol yields the carboxylic acid.

-

Thiophene aromatization : Dehydrogenation with chloranil or DDQ produces fully aromatic thiophenes.

Industrial-Scale Considerations

Patent US4242518A highlights scalability using cost-effective reagents like sulfuryl chloride (SOCl) for dehydrogenation. Key adjustments include:

Q & A

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

- Van der Waals forces and C–H⋯O hydrogen bonds (2.5–3.0 Å) dominate packing. For example, benzyloxy groups orient at 78.6° to phenylamino rings, minimizing steric clashes .

Methodological Best Practices

- Synthesis : Optimize stepwise reactions using triethylamine as a base to minimize side products .

- Characterization : Combine LC-MS (APCI mode, M+1 = 281.3) with elemental analysis for unambiguous identification .

- Safety : Follow SDS guidelines for handling skin/eye irritants (e.g., use nitrile gloves, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.